

conducting in vivo efficacy studies of avermectin B1 in animal models

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Compound of Interest		
Compound Name:	avermectin B1	
Cat. No.:	B2971832	Get Quote

Application Notes: In Vivo Efficacy of Avermectin B1

Introduction

Avermectin B1, a macrocyclic lactone produced by the soil microorganism Streptomyces avermitilis, is a potent antiparasitic agent with a broad spectrum of activity against nematodes and arthropods.[1][2] It is widely used in veterinary medicine to treat and control both internal and external parasites in a variety of animal species.[1][2] **Avermectin B1** is a mixture of two homologues, **avermectin B1**a (>80%) and **avermectin B1**b (<20%).[3] These compounds are effective against parasites that may be resistant to other classes of anthelmintics and ectoparasiticides.[1]

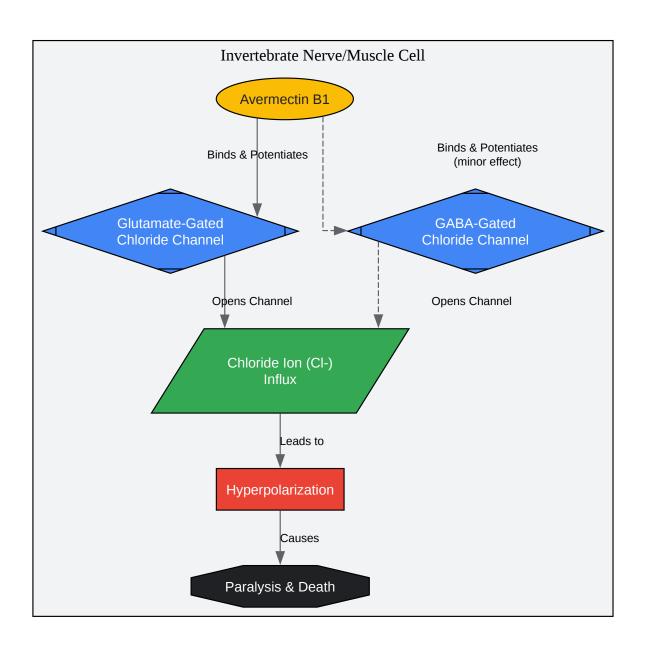
Mechanism of Action

Avermectin B1 exerts its antiparasitic effect by interfering with the neurotransmission of invertebrates.[1][3] It primarily acts as an agonist for glutamate-gated chloride ion channels, which are specific to protostome invertebrates.[3] This action enhances the effects of the neurotransmitter glutamate, leading to an increased influx of chloride ions into nerve and muscle cells.[3] The resulting hyperpolarization of the cell membrane blocks the transmission of electrical signals, causing paralysis and eventual death of the parasite.[1][3][4] Avermectin B1 also has a minor effect on gamma-aminobutyric acid (GABA)-gated chloride channels.[1][3] Mammals are generally not susceptible to the toxic effects of avermectin B1 at therapeutic doses because they lack the specific glutamate-gated chloride channels found in invertebrates,



and the GABA receptors in mammals are located in the central nervous system, protected by the blood-brain barrier which avermectins do not readily cross.[2]

Signaling Pathway: Avermectin B1 Mechanism of Action



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Caption: Mechanism of Avermectin B1 in invertebrates.

Experimental Protocols

Protocol 1: In Vivo Efficacy of Avermectin B1 Against Gastrointestinal Nematodes in Sheep

This protocol is designed to evaluate the anthelmintic efficacy of **Avermectin B1** against naturally acquired gastrointestinal nematode infections in sheep.

- 1. Animal Selection and Acclimatization:
- Select a cohort of sheep with naturally occurring gastrointestinal nematode infections.
- House the animals in individual pens to prevent cross-infection and allow for accurate fecal collection.
- Acclimatize the animals to the housing conditions for at least 7 days prior to the start of the study. Provide ad libitum access to feed and water.
- 2. Pre-treatment Evaluation:
- Collect individual fecal samples from each animal on three consecutive days (e.g., Day -3, -2, and -1) to determine the baseline fecal egg counts (FECs).
- Perform fecal cultures to identify the nematode genera present.
- Animals should have a pre-treatment FEC of at least 200 eggs per gram (EPG) to be included in the study.
- 3. Randomization and Treatment Administration:
- Based on the average pre-treatment FECs, randomly allocate the animals into treatment groups (e.g., Vehicle Control, Avermectin B1 low dose, Avermectin B1 high dose). A minimum of 6 animals per group is recommended.
- On Day 0, administer the assigned treatment. Avermectin B1 is typically administered orally or via subcutaneous injection.[1]
- The vehicle control group should receive the formulation excipients without the active ingredient.
- 4. Post-treatment Evaluation:







- Collect individual fecal samples from all animals at specified time points post-treatment (e.g., Day 7, 14, and 21).
- Determine the FEC for each sample using a standardized method (e.g., McMaster technique).
- At the end of the study (e.g., Day 21), a subset of animals from each group may be euthanized for worm burden enumeration to determine the number of adult worms remaining in the gastrointestinal tract.

5. Efficacy Calculation:

- Calculate the percentage reduction in FEC for each treatment group compared to the control group using the following formula:
- Efficacy (%) = $[1 (T2/T1) * (C1/C2)] \times 100$
- Where T1 and T2 are the mean FECs for the treated group at pre- and post-treatment, and C1 and C2 are the mean FECs for the control group at pre- and post-treatment.

Data Presentation



Animal Model	Parasite	Avermectin B1 Dose (mg/kg)	Route of Administrat ion	Efficacy (%)	Citation
Sheep	Haemonchus contortus	0.1	Oral	>95	[5]
Sheep	Ostertagia circumcincta	0.1	Oral	>95	[5]
Sheep	Trichostrongy lus axei	0.1	Oral	>95	[5]
Sheep	Trichostrongy lus colubriformis	0.1	Oral	>95	[5]
Sheep	Cooperia oncophora	0.1	Oral	>95	[5]
Sheep	Oesophagost omum columbianum	0.1	Oral	>95	[5]
Cattle	Haemonchus placei	0.1	Oral	>95	[5]
Cattle	Ostertagia ostertagi	0.1	Oral	>95	[5]
Cattle	Trichostrongy lus axei	0.1	Oral	>95	[5]
Cattle	Trichostrongy lus colubriformis	0.1	Oral	>95	[5]
Cattle	Cooperia oncophora	0.1	Oral	>95	[5]
Cattle	Cooperia punctata	0.1	Oral	>95	[5]



Cattle	Oesophagost omum radiatum	0.1	Oral	>95	[5]
Cattle	Dictyocaulus viviparus	0.1	Oral	>95	[5]

Protocol 2: In Vivo Efficacy of Avermectin B1 Against Dirofilaria immitis (Heartworm) Microfilariae in Dogs

This protocol outlines a study to assess the efficacy of **Avermectin B1** in clearing microfilariae from the blood of dogs infected with heartworm.

1. Animal Selection:

- Select dogs naturally infected with Dirofilaria immitis and confirmed to be microfilaremic.
- Confirm the presence of microfilariae and determine the baseline microfilarial count using a modified Knott's test or filtration method.
- Ensure dogs are otherwise healthy and acclimatized to the research facility.

2. Treatment Administration:

- Randomly assign dogs to a control group (placebo) or a treatment group receiving
 Avermectin B1.
- Administer Avermectin B1 orally at a specified dose.

3. Post-treatment Monitoring:

- Collect blood samples at regular intervals post-treatment (e.g., 1, 3, 7, 14, and 30 days) to monitor the microfilarial count.
- Perform microfilarial counts on all blood samples.

4. Efficacy Evaluation:

- The primary endpoint is the reduction in microfilarial counts in the treated group compared to the control group.
- Efficacy is demonstrated by a rapid and sustained decrease in the number of circulating microfilariae.[6]

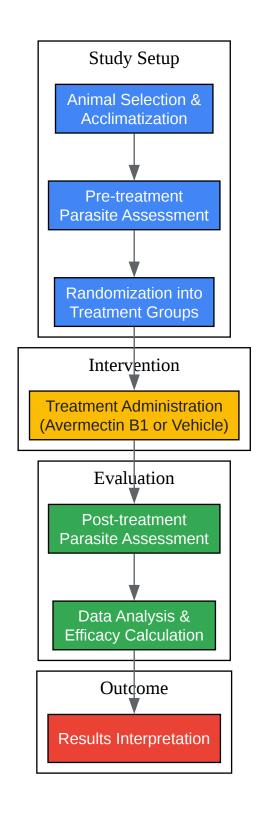


Data Presentation

Animal Model	Parasite	Avermectin B1a Dose (mg/kg)	Outcome	Citation
Dog	Dirofilaria immitis microfilariae	0.05 or 0.1	Rapid removal from blood	[6]

Experimental Workflow: In Vivo Efficacy Study





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Caption: General workflow for an in vivo efficacy study.



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